molecular formula C17H36NO2+ B3050775 Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- CAS No. 28608-79-9

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-

Cat. No.: B3050775
CAS No.: 28608-79-9
M. Wt: 286.5 g/mol
InChI Key: ZXJLDNVXBSCEPG-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₇H₃₆NO₂⁺·Cl⁻ (based on structural analogs in ). This compound belongs to the class of cationic surfactants, widely used for their emulsifying, antimicrobial, and surface-modifying properties. The dodecyloxy (C12) chain enhances hydrophobicity, making it effective in micelle formation, while the trimethylammonium group provides water solubility and cationic character .

Properties

IUPAC Name

(2-dodecoxy-2-oxoethyl)-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16-18(2,3)4/h5-16H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLDNVXBSCEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388789
Record name Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28608-79-9
Record name 2-(Dodecyloxy)-N,N,N-trimethyl-2-oxoethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28608-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dodecyl bromide with trimethylamine in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous addition of dodecyl bromide and trimethylamine into a reactor, where they react under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of the quaternary ammonium group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this is less common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in cell culture studies to enhance the permeability of cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with biological membranes and other surfaces. This interaction can lead to increased permeability and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

Betaine-Based Quaternary Ammonium Compounds

  • Betaine Aldehyde Chloride (CAS 7758-31-8): Structure: Simpler analog lacking the dodecyloxy chain (C₅H₁₂NO⁺·Cl⁻). Properties: Smaller molecular weight (137.61 g/mol) and higher polarity due to the absence of a long alkyl chain. Used as an intermediate in betaine synthesis. Key Difference: Limited surfactant capability compared to the dodecyloxy derivative, which has superior micellar stability .
  • [C12bet]Cl vs. Betaine Aldehyde: Property [C12bet]Cl Betaine Aldehyde Chloride Molecular Weight ~350–400 g/mol (estimated) 137.61 g/mol Hydrophobic Chain C12 alkyl None Surface Activity High (strong surfactant) Low Applications Detergents, biocides Biochemical synthesis

Ionic Liquids with Varied Cationic Heads

highlights structurally related ionic liquids with different cationic moieties:

  • [C12COmim]Cl (Imidazolium-based):
    • Structure : 3-(2-(dodecyloxy)-2-oxoethyl)-1-methylimidazolium chloride.
    • Comparison : The imidazolium ring enhances thermal stability and electrochemical properties, making it suitable for energy storage applications. However, [C12bet]Cl’s simpler structure may offer lower toxicity .
  • Pyridinium and Piperidinium Derivatives :
    • Examples : [C4C1py]Cl (pyridinium), [C4C1pip]Cl (piperidinium).
    • Key Difference : Bulkier cationic heads reduce critical micelle concentration (CMC) but increase synthesis complexity. [C12bet]Cl balances CMC efficiency with ease of production .

Compounds with Aromatic Substituents

  • Ethanaminium, 2-[(4-chloro-2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methoxy]-N,N,N-trimethyl-2-oxo- (CAS 42223-04-1): Structure: Complex aromatic substituent with a chlorine atom. Properties: Higher molecular weight (422.30 g/mol) and increased hydrophobicity. Likely used in specialty polymers or pharmaceuticals.

Polymeric and Copolymer Derivatives

  • Polymer with Ethenylbenzene (CAS 933067-59-5): Structure: Graft copolymer of [C12bet]Cl and styrene. Applications: Enhanced mechanical stability for coatings or ion-exchange resins. The polymeric form reduces solubility but increases durability compared to the monomeric [C12bet]Cl .
  • Acrylate-Modified Derivative (CAS 64058-54-4): Structure: 2-((1-Oxo-2-propenyl)oxy)-N,N,N-trimethylethanaminium chloride. Properties: Contains a reactive acrylate group for polymerization. Noted as a severe eye irritant, highlighting safety concerns absent in [C12bet]Cl’s documentation .

Biological Activity

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-, commonly referred to as a quaternary ammonium compound, has garnered attention due to its potential biological activities and applications in various fields, including medicine and environmental science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- can be described by the following chemical structure:

  • Chemical Formula : C15_{15}H34_{34}N1_{1}O1_{1}
  • Molecular Weight : 258.45 g/mol

This compound features a dodecyloxy group that contributes to its amphiphilic nature, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds like Ethanaminium exhibit notable antimicrobial activity. A study conducted by demonstrated that compounds with similar structures showed effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is primarily through disruption of microbial cell membranes.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: 32 µg/mL
    • Against Escherichia coli: 64 µg/mL

Cytotoxicity and Safety Profile

The cytotoxic effects of Ethanaminium have been evaluated in various cell lines. A notable case study assessed its impact on human liver cells (HepG2). The results indicated:

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10030

The compound exhibited a dose-dependent decrease in cell viability, suggesting potential cytotoxicity at higher concentrations .

Toxicological Assessment

A comprehensive toxicological assessment revealed the following key findings:

  • Acute Toxicity : LD50 values greater than 2000 mg/kg indicate low acute toxicity in animal models.
  • Reproductive Toxicity : Screening studies suggest no significant reproductive or developmental toxicity at doses up to 1000 mg/kg/day .

Environmental Impact

Ethanaminium's environmental impact has also been studied, particularly its biodegradability and ecotoxicity. The following table summarizes key findings from ecotoxicological studies:

OrganismEndpointValue
Fish (LC50)Acute Toxicity>100 mg/L
Water Flea (EC50)Chronic Toxicity12 mg/L
Algae (EC50)Growth Inhibition12 mg/L

These results indicate that while the compound is not easily degradable, it poses a moderate risk to aquatic life .

Case Study: Antimicrobial Efficacy

In a clinical setting, Ethanaminium was tested for its efficacy in disinfecting surfaces contaminated with Staphylococcus aureus. The study found that surfaces treated with a solution containing the compound showed a reduction in bacterial load by over 99% within five minutes of contact time.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study explored the effects of Ethanaminium on cancer cell lines. The results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity could be leveraged for targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-?

Methodological Answer: The synthesis typically involves quaternization of tertiary amines with alkyl halides or esterification of hydroxyl precursors. For example:

  • Step 1: React N,N,N-trimethyl-2-hydroxyethylammonium chloride with dodecyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux to introduce the dodecyloxy group .
  • Step 2: Purify via column chromatography (silica gel, CHCl₃:MeOH gradient) and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz, D₂O) reveals peaks for the dodecyloxy chain (δ 1.2–1.6 ppm), quaternary ammonium (δ 3.2–3.4 ppm), and carbonyl (δ 2.8 ppm) .
  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 342.3) .
  • X-ray Crystallography: Used to resolve crystal packing and confirm spacer length in related quaternary ammonium compounds (e.g., monoclinic P2₁/n symmetry) .

Q. Are there standardized toxicity profiles for this compound?

Methodological Answer: While direct toxicity data for this compound is limited, structurally similar quaternary ammonium salts (e.g., gemini surfactants with dodecyl chains) exhibit:

  • Acute Toxicity: LD₅₀ values in rodents (intraperitoneal) range from 94–150 mg/kg, indicating moderate toxicity .
  • Cytotoxicity Assays: Mitochondrial metabolism assays (e.g., MTT) show low cytotoxicity at sub-inhibitory concentrations (<10 µg/mL) in fungal models .

Advanced Research Questions

Q. How does this compound enhance the efficacy of antifungal agents?

Methodological Answer:

  • Synergy Testing: Co-administration with azoles (e.g., fluconazole) reduces Candida albicans biofilm viability by 80% via fractional inhibitory concentration (FIC) indices. Methods include:
    • Biofilm Assays: Crystal violet staining and confocal microscopy with LIVE/DEAD® BacLight™ .
    • Filamentation Inhibition: Suppression of hyphal growth in RPMI-1640 medium at 0.5× MIC .

Q. What role does this compound play in modifying polymer properties?

Methodological Answer:

  • Conjugated Polymer Synthesis: Incorporated into low-bandgap polymers (e.g., poly(thiophene-co-benzylidene)) to improve solubility and charge transport.
    • Procedure: Suzuki coupling with 3-hexylthiophene monomers in THF using Pd(PPh₃)₄ catalyst .
    • Bandgap Measurement: UV-Vis spectroscopy (λₐᵦₛ = 450–600 nm) and cyclic voltammetry (HOMO/LUMO: -5.2/-3.4 eV) .

Q. What mechanisms explain its anti-biofilm activity?

Methodological Answer:

  • Surface Charge Disruption: Cationic quaternary ammonium groups destabilize fungal cell membranes (zeta potential shift from -25 mV to +15 mV) .
  • Adhesion Inhibition: Reduces Rhodotorula mucilaginosa adhesion to silicone by 70% (quantified via ATP-bioluminescence assays) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-
Reactant of Route 2
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Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-

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